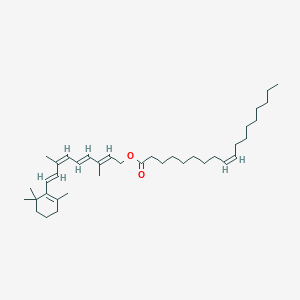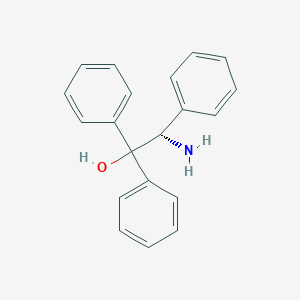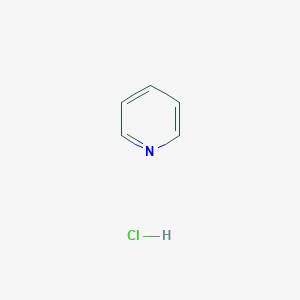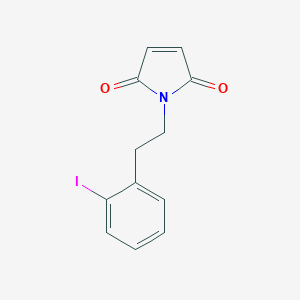
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium
Overview
Description
FM1-43, also known as N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide, is a lipophilic styryl dye. It is widely used in biological research for its ability to label cell membranes and track vesicle cycling. This compound is virtually nonfluorescent in aqueous media but becomes intensely fluorescent when inserted into the outer leaflet of the cell membrane .
Mechanism of Action
Target of Action
FM1-43, also known as N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, primarily targets the cell membrane and inner membrane organelles . It is particularly effective in identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling .
Mode of Action
FM1-43 is a water-soluble dye that is virtually nonfluorescent in aqueous medium . It becomes intensely fluorescent when it inserts into the outer leaflet of the cell membrane . In neurons that are actively releasing neurotransmitters, the dye becomes internalized within the recycled synaptic vesicles, causing the nerve terminals to become brightly stained .
Biochemical Pathways
The primary biochemical pathway affected by FM1-43 involves the exocytosis and endocytosis of synaptic vesicles . When a secretory cell is stimulated to evoke exocytosis, FM1-43 molecules inserted in the membrane are internalized during compensatory endocytosis, and newly formed secretory granules or vesicles become stained with the dye .
Pharmacokinetics
The pharmacokinetics of FM1-43 are largely determined by its lipophilic properties and its interaction with the cell membrane . The dye is water-soluble and nontoxic to cells . It is believed to insert into the outer leaflet of the cell membrane, where it becomes intensely fluorescent .
Result of Action
The result of FM1-43 action is the visualization of synaptic vesicle recycling . This is achieved through the staining of newly formed secretory granules or vesicles during compensatory endocytosis following exocytosis . The dye’s fluorescence allows for the tracking of these processes in real time .
Action Environment
The action of FM1-43 is influenced by the cellular environment . The dye is almost nonfluorescent in water, but its quantum yield increases dramatically when it is incorporated into membranes . This property makes FM1-43 an excellent tool for studying the mechanisms of activity-dependent vesicle cycling in a variety of cell types .
Biochemical Analysis
Biochemical Properties
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is an amphiphilic molecule consisting of a lipophilic tail linked to a positively charged head through a double-bond bridge . The length of the lipophilic tail determines the affinity of the dye to lipid membranes . The fluorescent properties of the dye are governed by the double-bond bridge .
Cellular Effects
This compound is nontoxic to cells and virtually nonfluorescent in water . Upon insertion into the outer layer of the cell membrane, it emits bright fluorescence . In neurons actively releasing neurotransmitters, the dye internalizes in recyclable synaptic vesicles, leading to bright staining of the nerve terminals .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible incorporation into membranes . The dye selectively stains only the external leaflet of the lipid bilayer as it does not “flip-flop” across membranes . The permanent positive charge in its hydrophilic head prevents the dye from diffusing through membranes, thus it does not stain membranes in the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye is incorporated into membranes reversibly . When the dye is applied in the extracellular solution, all surface membranes become stained and the cell can be destained by washing with dye-free medium .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane . It is incorporated into the external leaflet of the lipid bilayer . Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FM1-43 involves the reaction of 4-(dibutylamino)benzaldehyde with 4-pyridylacetonitrile in the presence of a base to form the styryl intermediate. This intermediate is then quaternized with triethylamine to yield the final product, N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide .
Industrial Production Methods
Industrial production of FM1-43 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
FM1-43 primarily undergoes substitution reactions due to the presence of the pyridinium ring and the styryl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of FM1-43 .
Scientific Research Applications
FM1-43 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and vesicle trafficking.
Biology: Employed to visualize synaptic vesicle recycling and endocytosis in neurons.
Medicine: Utilized in studies of mechanosensitive ion channels and sensory neurons.
Industry: Applied in the development of biofilm imaging techniques and other diagnostic tools
Comparison with Similar Compounds
FM1-43 is compared with other styryl dyes such as FM4-64 and FM2-10:
FM2-10: A more hydrophilic version of FM1-43, allowing for faster destaining in quantitative applications.
FM1-43 is unique due to its balance of lipophilicity and fluorescence properties, making it highly effective for studying membrane dynamics and vesicle cycling in live cells .
Properties
CAS No. |
149838-22-2 |
|---|---|
Molecular Formula |
C30H49BrN3+ |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;bromide |
InChI |
InChI=1S/C30H49N3.BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;1H/q+2;/p-1 |
InChI Key |
HCBMRMJEEPKCOJ-UHFFFAOYSA-M |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
Synonyms |
FM 1-43 FM1 43 FM1-43 N-(3-(triethylammonium)propyl)-4-(2-(4-dibutylaminophenyl)vinyl)pyridinium N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
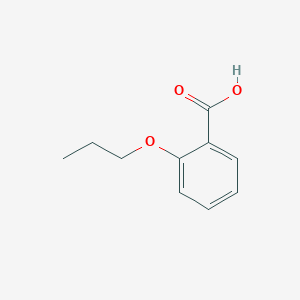
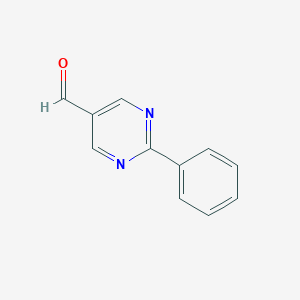
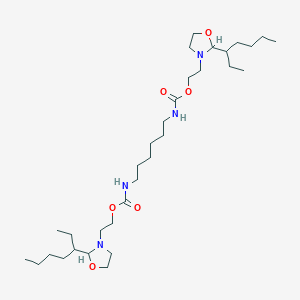
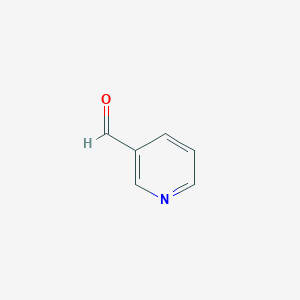
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)

